3,3',4,4',5-Pentabromobiphenyl

CAS No.: 56307-79-0

Cat. No.: VC12002443

Molecular Formula: C12H5Br5

Molecular Weight: 548.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56307-79-0 |

|---|---|

| Molecular Formula | C12H5Br5 |

| Molecular Weight | 548.7 g/mol |

| IUPAC Name | 1,2,3,4,5-pentabromo-6-phenylbenzene |

| Standard InChI | InChI=1S/C12H5Br5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H |

| Standard InChI Key | IUJGENMYAVALTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Introduction

Chemical Identity and Physical Properties

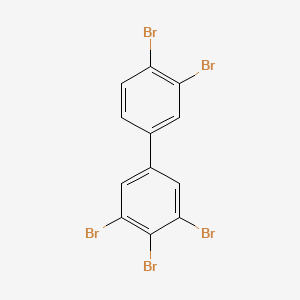

3,3',4,4',5-Pentabromobiphenyl is a fully substituted biphenyl derivative with the molecular formula C₁₂H₅Br₅ and a molecular weight of 548.7 g/mol . The compound’s structure consists of two phenyl rings linked by a single bond, with bromine atoms occupying the 3, 3', 4, 4', and 5 positions (Figure 1). This substitution pattern confers significant steric hindrance and contributes to its resistance to degradation.

Table 1: Physicochemical Properties of 3,3',4,4',5-Pentabromobiphenyl

The compound’s low water solubility and high octanol-water partition coefficient (Log Kow) underscore its lipophilic nature, predisposing it to bioaccumulation in adipose tissue . Its vapor pressure suggests limited volatilization under ambient conditions, though adsorption to airborne particulates facilitates long-range atmospheric transport .

Historical Context and Industrial Use

PBBs, including 3,3',4,4',5-pentabromobiphenyl, were widely used as flame retardants in plastics, textiles, and electronic equipment from the 1960s until their discontinuation. A pivotal event in their regulatory history occurred in 1973, when PBB-contaminated animal feed was inadvertently distributed across Michigan farms, leading to widespread livestock exposure and human consumption of contaminated dairy and meat products . This incident precipitated the U.S. ban on PBB manufacturing under the Toxic Substances Control Act (TSCA) in 1976 .

Environmental Fate and Behavior

Sources and Distribution

Environmental release of 3,3',4,4',5-pentabromobiphenyl primarily occurs through:

-

Leachate from landfills containing discarded PBB-laden products

-

Historical agricultural contamination (e.g., Michigan feed incident)

Monitoring data from the U.S. Environmental Protection Agency (EPA) indicate detectable levels in sediments, soil, and biota near former production facilities and hazardous waste sites . As of 2004, PBBs had been identified at nine Superfund sites on the National Priorities List (NPL), though 3,3',4,4',5-pentabromobiphenyl-specific data remain limited .

Persistence and Degradation

The compound’s environmental persistence stems from its stable carbon-bromine bonds and resistance to microbial degradation. Key transformation pathways include:

-

Photolytic debromination: Ultraviolet exposure removes bromine atoms, generating lower-brominated congeners with distinct toxicological profiles .

-

Sediment binding: High bromination increases affinity for organic matter, reducing mobility in aquatic systems but prolonging soil residency .

Lower-brominated PBBs exhibit greater bioaccumulation potential, while higher-brominated variants like 3,3',4,4',5-pentabromobiphenyl predominantly partition to sediments . Half-life estimates in soil range from 2–10 years, depending on local redox conditions and microbial activity .

Toxicological Profile and Health Impacts

Mechanisms of Toxicity

3,3',4,4',5-Pentabromobiphenyl shares structural similarities with dioxins, enabling interaction with the aryl hydrocarbon receptor (AhR) and disruption of endocrine signaling pathways . Chronic exposure in animal models associates with:

-

Hepatic hypertrophy and enzyme induction

-

Thyroid dysfunction (reduced T4 levels)

Human Exposure Risks

The Michigan contamination episode remains the most documented case of human exposure, with affected individuals reporting skin lesions, fatigue, and neuropsychological symptoms . Longitudinal studies suggest potential carcinogenic risks, though epidemiological data are inconclusive due to co-exposure with other contaminants .

Regulatory Framework and Remediation Strategies

Global Regulatory Status

-

United States: Manufacturing banned under TSCA (1976); listed as a Priority Pollutant under the Clean Water Act .

-

European Union: Restricted under the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation .

-

Stockholm Convention: PBBs proposed for inclusion in Annex A (elimination) due to persistence and bioaccumulation .

Remediation Technologies

Current strategies for PBB-contaminated sites include:

-

Incineration: High-temperature combustion (>1,200°C) achieves complete mineralization.

-

Soil washing: Solvent extraction reduces PBB concentrations to regulatory thresholds.

-

Bioremediation: Experimental microbial consortia show limited debromination activity under anaerobic conditions .

Analytical Detection Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying 3,3',4,4',5-pentabromobiphenyl in environmental matrices. Detection limits below 1 ng/g are achievable using electron capture negative ionization (ECNI) modes, though congener-specific analysis requires high-resolution instruments .

Future Research Directions

Key knowledge gaps include:

-

Longitudinal studies on low-dose chronic exposure effects

-

Development of cost-effective remediation technologies

-

Elucidation of structure-activity relationships among PBB congeners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume